molecular formula C10H20O B1352341 2-Decen-1-ol CAS No. 22104-80-9

2-Decen-1-ol

Cat. No.: B1352341
CAS No.: 22104-80-9
M. Wt: 156.26 g/mol
InChI Key: QOPYYRPCXHTOQZ-UHFFFAOYSA-N
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Description

2-Decen-1-ol is a chemical compound with the molecular formula C10H20O . It has a molecular weight of 156.2652 . It is also known by other names such as trans-2-Decenol, Dec-2-en-1-ol, (2E)-2-Decen-1-ol, (E)-2-Decen-1-ol .


Molecular Structure Analysis

The molecular structure of this compound consists of a ten-carbon chain (decene) with a hydroxyl group (-OH) attached to the last carbon . The presence of the double bond and the hydroxyl group makes it an unsaturated primary alcohol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 156.2652 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Safety and Hazards

According to the safety data sheet, 2-Decen-1-ol is combustible . It is advised to avoid breathing its mist, gas, or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It should be stored in a cool, well-ventilated place .

Properties

CAS No.

22104-80-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

dec-2-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3

InChI Key

QOPYYRPCXHTOQZ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCC/C=C\CO

SMILES

CCCCCCCC=CCO

Canonical SMILES

CCCCCCCC=CCO

density

0.842-0.848

22104-80-9

physical_description

Colourless liquid;  Fatty rosy aroma

solubility

Slightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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